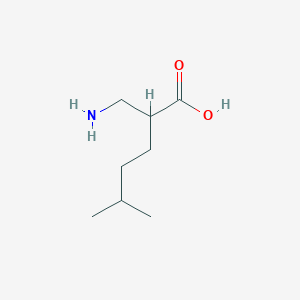

2-(Aminomethyl)-5-methylhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)-5-methylhexanoic acid, commonly known as GABA (gamma-aminobutyric acid) is an amino acid that acts as a neurotransmitter in the central nervous system. It is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins, but instead, it acts as a neurotransmitter in the brain. GABA is the main inhibitory neurotransmitter in the brain and plays an essential role in regulating neuronal excitability.

Wirkmechanismus

GABA acts by binding to specific receptors in the brain. There are two types of GABA receptors: GABA-A and GABA-B receptors. GABA-A receptors are ionotropic receptors, meaning they allow ions to flow through the membrane of the neuron. Activation of GABA-A receptors leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and makes it more difficult for the neuron to fire an action potential. GABA-B receptors are metabotropic receptors, meaning they activate intracellular signaling pathways that modulate neuronal activity.

Biochemical and Physiological Effects:

GABA has several biochemical and physiological effects in the body. GABA is involved in the regulation of muscle tone and is responsible for the relaxation of muscles. GABA also regulates blood pressure and heart rate. GABA is involved in the regulation of sleep and wakefulness and is responsible for inducing sleep. GABA is also involved in the regulation of appetite and has been shown to reduce food intake.

Vorteile Und Einschränkungen Für Laborexperimente

GABA is widely used in laboratory experiments to study the role of inhibitory neurotransmitters in the brain. GABA is relatively easy to synthesize and is readily available. GABA is also highly selective for its receptors, making it an ideal tool for studying the effects of GABA on neuronal activity. However, GABA has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over long periods.

Zukünftige Richtungen

There are several areas of future research for GABA. One area of research is the development of GABAergic drugs for the treatment of neurological and psychiatric disorders. Another area of research is the study of the role of GABA in aging and age-related diseases. GABA has been shown to have neuroprotective effects, and there is a growing interest in the potential use of GABAergic drugs for the treatment of age-related cognitive decline. Finally, there is a need for further research into the mechanisms of GABAergic signaling in the brain, as this may lead to the development of new therapies for neurological and psychiatric disorders.

Synthesemethoden

GABA is synthesized in the brain from glutamate, which is the main excitatory neurotransmitter in the brain. The enzyme glutamate decarboxylase (GAD) converts glutamate to GABA by removing a carboxyl group. This process is known as decarboxylation. GABA can also be synthesized in the liver and kidneys from glutamine, which is an amino acid found in the blood.

Wissenschaftliche Forschungsanwendungen

GABA has been extensively studied for its potential therapeutic applications. GABA has been shown to have anxiolytic, sedative, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, insomnia, and schizophrenia. GABA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

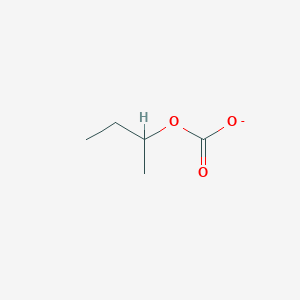

CAS-Nummer |

104883-56-9 |

|---|---|

Produktname |

2-(Aminomethyl)-5-methylhexanoic acid |

Molekularformel |

C8H17NO2 |

Molekulargewicht |

159.23 g/mol |

IUPAC-Name |

2-(aminomethyl)-5-methylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

ZQFYQLSPBFLIHX-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(CN)C(=O)O |

Kanonische SMILES |

CC(C)CCC(CN)C(=O)O |

Synonyme |

Hexanoic acid, 2-(aminomethyl)-5-methyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.